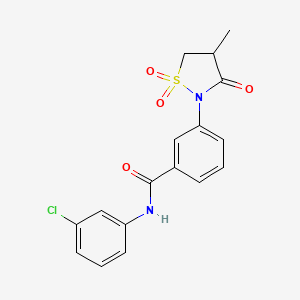
N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a member of the isothiazolidinone family of compounds, which are known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to possess anti-bacterial properties, which may make it useful in the treatment of bacterial infections.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to be relatively non-toxic, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One area of research that is currently being explored is the development of N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide derivatives that possess improved anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide and to identify the signaling pathways and enzymes that are targeted by the compound. Finally, additional studies are needed to evaluate the safety and efficacy of N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in animal models and in human clinical trials.
合成法
The synthesis of N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 4-methylisothiazolidin-3-one in the presence of a base, followed by the addition of 4-aminobenzamide. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received particular attention is its anti-cancer properties. Studies have shown that N-(3-chlorophenyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-10-25(23,24)20(17(11)22)15-7-2-4-12(8-15)16(21)19-14-6-3-5-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUXUCTVKNYWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

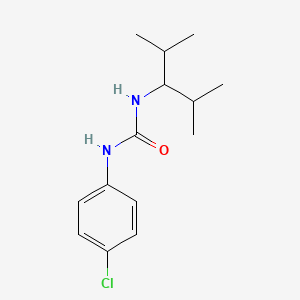
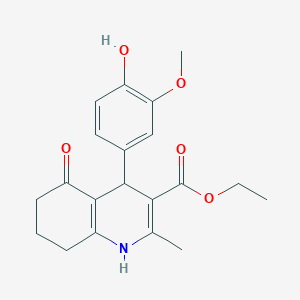
![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5216623.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
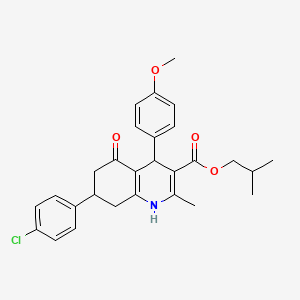
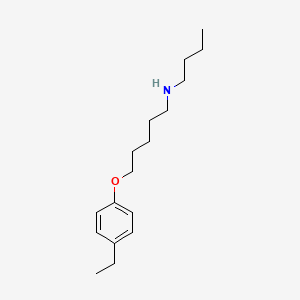
![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)